molecular formula C19H19FN4O2S B2993462 1-(1-((2-fluorobenzyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2034291-01-3

1-(1-((2-fluorobenzyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B2993462
CAS No.: 2034291-01-3
M. Wt: 386.45
InChI Key: CIVUZEFVBBKILA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core linked to a pyrrolidine ring substituted with a 2-fluorobenzyl sulfonyl group and a phenyl moiety. The triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and regioselective method widely used in drug discovery . Pyrrolidine’s conformational flexibility may influence pharmacokinetic properties, while the phenyl-triazole moiety contributes to π-π stacking interactions in biological targets. Though direct crystallographic data for this compound are absent in the provided evidence, analogous structures (e.g., 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole) exhibit twisted dihedral angles (21.29–32.19°) between aromatic rings and the triazole plane, suggesting similar steric interactions .

Properties

IUPAC Name

1-[1-[(2-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]-4-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c20-18-9-5-4-8-16(18)14-27(25,26)23-11-10-17(12-23)24-13-19(21-22-24)15-6-2-1-3-7-15/h1-9,13,17H,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVUZEFVBBKILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-((2-fluorobenzyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

PropertyDetails
Molecular FormulaC₁₉H₁₉FN₄O₂S
Molecular Weight386.4 g/mol
CAS Number2034291-01-3

The compound features a triazole ring, a pyrrolidine moiety, and a sulfonyl group attached to a fluorobenzyl substituent. These structural components contribute to its unique pharmacological properties.

The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. Its triazole moiety is known for its ability to inhibit various enzymes, particularly serine hydrolases (SHs), which play crucial roles in metabolic pathways.

Enzyme Inhibition

Research has shown that triazole derivatives can selectively inhibit SHs with high potency. For instance, studies have indicated that 1,2,3-triazole ureas exhibit sub-nanomolar activity against specific SHs in cellular contexts . This suggests that the compound may act similarly by modulating enzyme activity through competitive inhibition.

Anticancer Properties

Triazole compounds have been extensively studied for their anticancer effects. The structural features of this compound may enhance its efficacy in targeting cancer cells. A study on related triazole derivatives demonstrated significant anti-inflammatory and anticancer activities, highlighting the potential of this class of compounds .

Anti-inflammatory Effects

In addition to anticancer properties, similar triazole compounds have shown promise as anti-inflammatory agents. The modulation of inflammatory pathways through enzyme inhibition could be a mechanism by which this compound exerts its effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of triazole derivatives:

  • Synthesis and Evaluation : A study synthesized various phenyl-1H-1,2,3-triazole derivatives and assessed their anti-inflammatory properties. The findings suggested that modifications at specific positions on the triazole ring could enhance biological activity .
  • Serine Hydrolase Inhibition : Research on 1,2,3-triazole ureas revealed their capability to irreversibly inactivate multiple SHs with remarkable potency in vivo . This indicates a broad potential for therapeutic applications in diseases where SHs are implicated.

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing groups (e.g., 2-fluorobenzyl) improve stability and binding specificity, as seen in beta3-adrenergic receptor agonists .
  • Bulky substituents (e.g., styryl) may hinder rotational freedom, affecting receptor docking .

Analogues with Modified Triazole Substituents

Variations in the triazole’s aryl group influence bioactivity:

Compound Name Triazole Substituent Biological Activity Reference
1-(4-Nitrobenzyl)-4-phenyl-1H-1,2,3-triazole 4-Nitrobenzyl Antibacterial (potential)
1-(3-Chlorobenzyl)-4-phenyl-1H-1,2,3-triazole 3-Chlorobenzyl Antioxidant (studied)
1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl 4-Chloro-3-(trifluoromethyl)phenyl Kinase inhibition (theorized)
Target Compound Phenyl Undisclosed (structural focus) -

Key Findings :

  • Electron-deficient groups (e.g., nitro, trifluoromethyl) enhance electrophilic character, improving interactions with enzyme active sites .

Pyrrolidine vs. Azetidine Ring Systems

Replacing pyrrolidine (5-membered) with azetidine (4-membered) alters ring strain and conformational flexibility:

Compound Name Ring System Molecular Formula Key Feature Reference
Target Compound Pyrrolidine C19H18FN5O2S Flexible, adaptable to receptors -
1-((1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one Azetidine C17H18F3N5O3S Higher ring strain, rigid geometry

Key Findings :

  • Pyrrolidine derivatives exhibit better solubility and adaptability in binding pockets .
  • Azetidine rings may enhance selectivity due to restricted conformations but reduce synthetic accessibility .

Q & A

Q. Q1. What synthetic strategies are optimal for constructing the 1,2,3-triazole core in this compound?

A1: The 1,2,3-triazole moiety is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). For example, terminal alkynes (e.g., ethynylbenzene) react with azides (e.g., 3-azido-pyrrolidine derivatives) in a THF/water mixture (1:1) under catalytic CuSO₄ (0.2 equiv) and sodium ascorbate (1.0 equiv) at 50°C for 16 hours . This method ensures regioselective 1,4-substitution, critical for maintaining structural fidelity.

Q. Q2. How can the sulfonyl group on the pyrrolidine ring be introduced?

A2: Sulfonylation of the pyrrolidine nitrogen is achieved using 2-fluorobenzylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine in dichloromethane). Post-reaction purification via flash chromatography (cyclohexane/ethyl acetate gradients) isolates the sulfonylated intermediate, confirmed by ¹³C NMR (δ ~55–60 ppm for sulfonyl-attached CH₂) .

Q. Q3. Which spectroscopic techniques are essential for structural validation?

A3:

  • ¹H/¹³C NMR : Key signals include the triazole proton (δ ~8.3–8.4 ppm, singlet) and fluorobenzyl aromatic protons (δ ~6.8–7.5 ppm). The sulfonyl group deshields adjacent protons, shifting pyrrolidine CH₂ signals to δ ~3.5–4.0 ppm .
  • 19F NMR : A singlet at δ ~-107 ppm confirms the 2-fluorobenzyl group .
  • IR : Sulfonyl S=O stretches appear at ~1350–1150 cm⁻¹ .

Intermediate/Advanced Questions

Q. Q4. How can crystallographic data resolve ambiguities in stereochemistry or conformation?

A4: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., using anisotropic displacement parameters and hydrogen-bonding constraints) determines absolute configuration and torsional angles. For example, dihedral angles between the triazole and fluorobenzyl groups can reveal steric hindrance or π-stacking interactions .

Q. Q5. What computational methods predict bioactivity or binding modes?

A5:

  • Density Functional Theory (DFT) : Optimizes geometry and calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
  • Molecular Docking (AutoDock/Vina) : Screens against targets like kinases or phosphatases (e.g., mPTPB, implicated in cancer). The fluorobenzyl group’s electronegativity may enhance hydrogen bonding with active-site residues .
  • QSAR : Correlates substituent effects (e.g., fluorine position) with IC₅₀ values from anti-cancer assays .

Q. Q6. How to address contradictions in synthetic yields or bioactivity data?

A6: Systematic variation of reaction parameters (e.g., solvent polarity, catalyst loading) identifies optimal conditions. For bioactivity discrepancies, validate assays using standardized protocols (e.g., MTT for cytotoxicity on HCT-116 cells) and control compounds. Orthogonal techniques like SPR or ITC confirm binding affinities .

Advanced Research Questions

Q. Q7. What strategies improve metabolic stability of this compound?

A7:

  • Fluorine substitution : The 2-fluorobenzyl group reduces oxidative metabolism via cytochrome P450 inhibition .
  • Sulfonyl group modification : Replacing the sulfonyl with a sulfonamide or sulfonic acid enhances solubility and reduces plasma protein binding .
  • Pro-drug approaches : Esterification of polar groups (e.g., triazole N-H) improves membrane permeability .

Q. Q8. How to design enantioselective syntheses for chiral pyrrolidine derivatives?

A8: Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during pyrrolidine formation. Dynamic kinetic resolution (DKR) with Ru or Rh catalysts can control stereochemistry at the sulfonylated nitrogen .

Q. Q9. What mechanistic insights explain its anti-cancer activity?

A9: The compound may inhibit mitochondrial permeability transition pores (mPTP) via sulfonyl-pyrrolidine interactions, disrupting Ca²⁺ homeostasis. Fluorine’s electron-withdrawing effect enhances binding to ATP-binding pockets in kinases (e.g., EGFR), as shown in SAR studies comparing 2-fluoro vs. 4-fluoro analogs .

Methodological Troubleshooting

Q. Q10. How to mitigate decomposition during sulfonylation?

A10: Use anhydrous conditions (molecular sieves) and low temperatures (0–5°C). Quench excess sulfonyl chloride with ice-cold water, and purify via silica gel chromatography with 1% Et₃N in eluent to neutralize residual acid .

Q. Q11. Why might CuAAC fail, and how to recover?

A11: Common issues include:

  • Oxidation of Cu(I) : Maintain inert atmosphere (N₂/Ar) and use fresh sodium ascorbate.
  • Low azide purity : Confirm azide integrity via IR (2100 cm⁻¹ for N₃ stretch) or TLC (Rf ~0.3 in EtOAc/hexane).
  • Side reactions : Replace terminal alkynes with cyclooctynes for strain-promoted azide-alkyne cycloaddition (SPAAC) .

Safety and Handling

Q. Q12. What precautions are critical for handling fluorinated intermediates?

A12:

  • PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid exposure to volatile fluorides.
  • Waste disposal : Hydrolyze fluorinated byproducts with Ca(OH)₂ to precipitate insoluble CaF₂ .
  • Storage : Keep intermediates in amber vials at -20°C under inert gas to prevent photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.